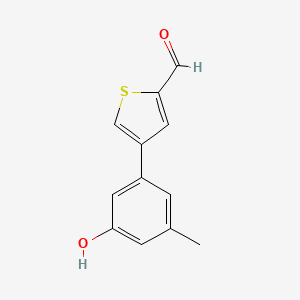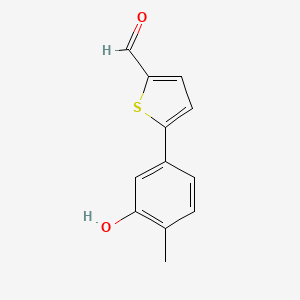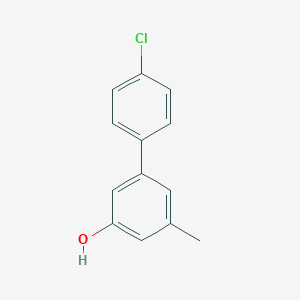
4-(2-Chlorophenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)-2-methylphenol, 95% (4-CPMP) is a phenolic compound that is used for a variety of scientific research applications. 4-CPMP is a white crystalline solid with a melting point of 120-121°C and a molecular weight of 193.57 g/mol. It is soluble in water, ethanol, and methanol. 4-CPMP has been used in a variety of research applications, including synthesis of new compounds, biochemical studies, and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorophenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as the synthesis of 4-chloro-2-methylphenol-3-sulfonic acid. 4-(2-Chlorophenyl)-2-methylphenol, 95% has also been used in biochemical studies, such as the study of the metabolism of 4-(2-Chlorophenyl)-2-methylphenol, 95% in rats. 4-(2-Chlorophenyl)-2-methylphenol, 95% has also been used in pharmaceutical research, such as the study of the pharmacological effects of 4-(2-Chlorophenyl)-2-methylphenol, 95% on the central nervous system.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorophenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed that 4-(2-Chlorophenyl)-2-methylphenol, 95% may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. 4-(2-Chlorophenyl)-2-methylphenol, 95% may also act as a substrate for other enzymes, such as those involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chlorophenyl)-2-methylphenol, 95% have not yet been fully studied. However, it is believed that 4-(2-Chlorophenyl)-2-methylphenol, 95% may act as an inhibitor of cytochrome P450 enzymes, which could lead to changes in drug metabolism. In addition, 4-(2-Chlorophenyl)-2-methylphenol, 95% may act as a substrate for other enzymes, which could lead to changes in the metabolism of fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Chlorophenyl)-2-methylphenol, 95% in lab experiments include its availability, low cost, and its stability. 4-(2-Chlorophenyl)-2-methylphenol, 95% is readily available and can be easily synthesized. It is also relatively inexpensive and has a long shelf life. The main limitation of using 4-(2-Chlorophenyl)-2-methylphenol, 95% in lab experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
Future research on 4-(2-Chlorophenyl)-2-methylphenol, 95% should focus on further understanding its mechanism of action and its biochemical and physiological effects. In particular, further research should focus on the effects of 4-(2-Chlorophenyl)-2-methylphenol, 95% on drug metabolism and fatty acid metabolism. Additionally, future research should focus on the potential therapeutic applications of 4-(2-Chlorophenyl)-2-methylphenol, 95%. Finally, future research should focus on the development of new synthetic methods for the production of 4-(2-Chlorophenyl)-2-methylphenol, 95%.
Synthesemethoden
4-(2-Chlorophenyl)-2-methylphenol, 95% can be synthesized through a reaction between 4-bromo-2-chlorophenol and 2-methylphenol. This reaction is catalyzed by a base such as sodium hydroxide. The resulting product is a white crystalline solid which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAOTGGEBFQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683772 |
Source


|
| Record name | 2'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-87-3 |
Source


|
| Record name | 2'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














